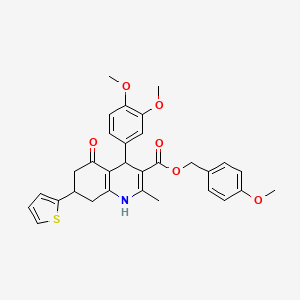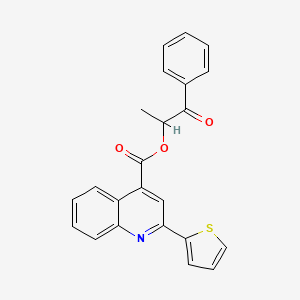![molecular formula C21H21BrN2O2S B11600899 (5Z)-5-{5-bromo-2-[(4-methylbenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11600899.png)
(5Z)-5-{5-bromo-2-[(4-methylbenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-5-({5-BROMO-2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structural features
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({5-BROMO-2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazolidinone ring, introduction of the bromine atom, and the final coupling reactions to attach the methylidene and propyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications.
化学反応の分析
Types of Reactions
(5Z)-5-({5-BROMO-2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
科学的研究の応用
Chemistry
In chemistry, (5Z)-5-({5-BROMO-2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, leading to various biological effects.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
In industrial applications, the compound’s unique properties make it suitable for use in materials science, including the development of new polymers or coatings with specific characteristics.
作用機序
The mechanism of action of (5Z)-5-({5-BROMO-2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
Similar compounds include other imidazolidinone derivatives with varying substituents. Examples include:
- (5Z)-5-({5-CHLORO-2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
- (5Z)-5-({5-FLUORO-2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
Uniqueness
The uniqueness of (5Z)-5-({5-BROMO-2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE lies in its specific substituents, which confer distinct chemical and biological properties. These differences make it a valuable compound for various research and industrial applications.
特性
分子式 |
C21H21BrN2O2S |
|---|---|
分子量 |
445.4 g/mol |
IUPAC名 |
(5Z)-5-[[5-bromo-2-[(4-methylphenyl)methoxy]phenyl]methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C21H21BrN2O2S/c1-3-10-24-20(25)18(23-21(24)27)12-16-11-17(22)8-9-19(16)26-13-15-6-4-14(2)5-7-15/h4-9,11-12H,3,10,13H2,1-2H3,(H,23,27)/b18-12- |
InChIキー |
YROIUGWQMYQTMK-PDGQHHTCSA-N |
異性体SMILES |
CCCN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)OCC3=CC=C(C=C3)C)/NC1=S |
正規SMILES |
CCCN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC3=CC=C(C=C3)C)NC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-fluorobenzyl)sulfanyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B11600818.png)
![2-chloro-N-{4-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B11600826.png)
![Ethyl 4-[({1-ethyl-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11600829.png)

![6,6-diethyl-9-sulfanyl-6,12-dihydrobenzo[h][1,2,4]triazolo[3,4-b]quinazolin-7(5H)-one](/img/structure/B11600835.png)
![(2Z)-2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11600842.png)
![(5E)-3-(3-chlorophenyl)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11600844.png)
![7-(3-hydroxypropyl)-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11600856.png)

![(5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11600868.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B11600875.png)
![(5Z)-2-(3,4-dimethoxyphenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11600878.png)
![3-(4-bromophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11600880.png)
![(5Z)-2-(4-fluorophenyl)-5-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11600885.png)
